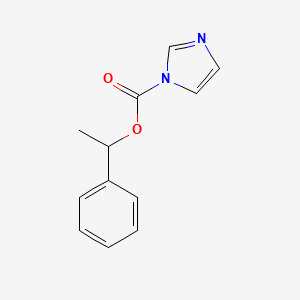

1-phenylethyl imidazole-1-carboxylate

Description

1-Phenylethyl imidazole-1-carboxylate is a substituted imidazole derivative characterized by a phenylethyl group attached to the nitrogen atom of the imidazole ring and a carboxylate ester at the 1-position. The phenylethyl substituent is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and binding interactions in antimicrobial and diagnostic applications .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-phenylethyl imidazole-1-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-10(11-5-3-2-4-6-11)16-12(15)14-8-7-13-9-14/h2-10H,1H3 |

InChI Key |

RNUUYOMGXOSIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Activation of Imidazole-1-Carboxylic Acid :

CDI reacts with imidazole-1-carboxylic acid to form an imidazole-1-carbonyl imidazolide intermediate. This intermediate is highly electrophilic, facilitating nucleophilic attack by 1-phenylethanol. -

Nucleophilic Substitution :

The imidazolide intermediate reacts with 1-phenylethanol in the presence of a base (e.g., triethylamine) to yield 1-phenylethyl imidazole-1-carboxylate:

Experimental Conditions

Table 1: CDI-Mediated Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes intermediate stability |

| Reaction Time | 4–6 hours | <6 hours avoids side reactions |

| Base Equivalents | 2.0 | Neutralizes HCl, drives equilibrium |

Triphosgene-Based Chloroformate Route

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for generating chloroformate intermediates. This method, adapted from PMC8054975, involves:

Synthetic Pathway

-

Chloroformate Formation :

1-Phenylethanol reacts with triphosgene in the presence of pyridine to form 1-phenylethyl chloroformate: -

Coupling with Imidazole :

The chloroformate intermediate reacts with imidazole under basic conditions:

Key Advantages

Table 2: Triphosgene vs. CDI Methods

| Metric | Triphosgene Method | CDI Method |

|---|---|---|

| Reaction Time | 2–3 hours | 4–6 hours |

| Purification | Recrystallization | Column Chromatography |

| Scalability | High | Moderate |

Industrial-Scale Considerations

Automated synthesis systems like TracerLab® and FastLab® enable reproducible, high-throughput production. Key parameters for scale-up include:

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl imidazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

1-Phenylethyl imidazole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-phenylethyl imidazole-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can bind to the active site of enzymes, inhibiting or activating their function. In the case of receptor interaction, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-phenylethyl imidazole-1-carboxylate with similar compounds:

Key Observations :

- Substituent Position : Carboxylate ester position (C1 vs. C5) impacts electronic distribution and bioactivity .

- Chirality: The (R)-enantiomer of the phenylethyl group in [(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate enables specific binding in diagnostic applications .

- Fluorine Substitution : Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate exhibits increased lipophilicity, enhancing membrane penetration in antimicrobial contexts .

Antimicrobial Activity

- 1-Phenylethyl Imidazole Derivatives : Analogous compounds like 3-phenyl-5-(1-phenylethyl)-THTT demonstrate broad-spectrum antifungal activity against Candida krusei and C. parapsilosis (inhibition zones: 12–16 mm), outperforming fluconazole .

- Pyridine Derivatives: Compounds such as 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile show moderate antibacterial activity against Staphylococcus aureus and Enterococcus faecalis .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-phenylethyl imidazole-1-carboxylate?

Answer: Synthesis optimization requires careful control of reaction parameters. For structurally analogous imidazole carboxylates (e.g., tert-butyl derivatives), temperature, solvent polarity, and catalyst selection critically influence yield and purity. For example:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution in carboxylate formation .

- Catalysts : Pd-based catalysts improve regioselectivity in cross-coupling steps, as seen in Pd-catalyzed diversification of imidazole derivatives .

- Workup : Flash chromatography (as used for similar compounds ) ensures isolation of high-purity products.

Q. How can researchers validate the structural identity of 1-phenylethyl imidazole-1-carboxylate?

Answer: Multi-modal spectroscopic and crystallographic techniques are essential:

- NMR : and NMR provide functional group confirmation (e.g., imidazole ring protons at δ 7.2–8.5 ppm and ester carbonyl signals at δ 160–170 ppm) .

- XRD : Single-crystal X-ray diffraction resolves absolute stereochemistry, as demonstrated for related imidazole carboxylates with phenyl substituents .

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation acceptable for validation ).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., phenyl, tert-butyl) influence the reactivity of 1-phenylethyl imidazole-1-carboxylate?

Answer: The electron-donating tert-butyl group stabilizes intermediates in nucleophilic reactions, while the electron-withdrawing ester group enhances electrophilicity at the carbonyl carbon. For example:

- Electronic effects : In tert-butyl 4-formyl-benzoimidazole carboxylates, the formyl group directs regioselective substitution at the 4-position .

- Steric hindrance : The 1-phenylethyl group may restrict access to the imidazole ring, altering reaction pathways in cross-coupling or hydrolysis steps .

Q. What methodologies resolve discrepancies in biological activity data for imidazole carboxylates?

Answer: Contradictory bioactivity results often arise from impurities or stereochemical variations. Strategies include:

- Chromatographic purity checks : HPLC or GC-MS to confirm >95% purity, as required for pharmacopeial standards .

- Stereochemical analysis : Vibrational Circular Dichroism (VCD) combined with DFT calculations unambiguously assigns absolute configuration, critical for correlating structure-activity relationships .

- Dose-response assays : Replicate studies with standardized protocols (e.g., enzyme inhibition IC measurements) minimize variability .

Q. How can computational modeling predict the binding interactions of 1-phenylethyl imidazole-1-carboxylate with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., HIV integrase or EGFR kinases), guided by crystallographic data from related compounds .

- MD simulations : Assess stability of ligand-target complexes over time, identifying key residues (e.g., hydrophobic pockets accommodating the phenyl group) .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. What are the challenges in analyzing degradation products of 1-phenylethyl imidazole-1-carboxylate under physiological conditions?

Answer: Degradation pathways (hydrolysis, oxidation) require advanced analytical workflows:

- LC-MS/MS : Identifies hydrolyzed products (e.g., imidazole-1-carboxylic acid) and oxidative metabolites .

- Forced degradation studies : Exposure to acidic/basic/oxidative conditions mimics physiological breakdown, as applied in USP testing protocols .

- Stability indicating assays : Validate method specificity by spiking with known degradants .

Methodological Resources

- Stereochemical analysis : Use XRD data (CCDC 1538327) and VCD protocols .

- Bioactivity assays : Refer to HIV integrase inhibition protocols for ethyl 1-(4-fluorophenyl)ethyl derivatives .

- Synthetic protocols : Adapt Pd-catalyzed cross-coupling methods from benzimidazole carboxylate syntheses .

Note : Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize crystallographic data from the Cambridge Structural Database and pharmacological standards from USP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.